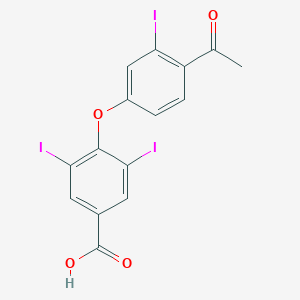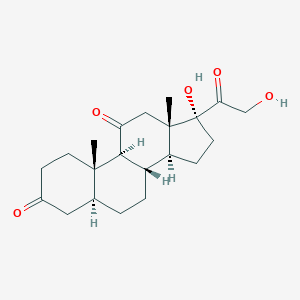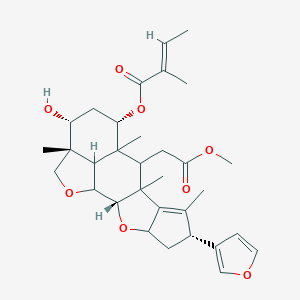
Deacetylsalannin
Vue d'ensemble
Description
3-Deacetylsalannin is a limonoid compound that is derived from salannin by replacing the acetyloxy group at position 6 with a hydroxy group. It is naturally found in the seeds of the neem tree (Azadirachta indica) and is known for its various biological activities, including anti-inflammatory properties .
Applications De Recherche Scientifique
3-Deacetylsalannin has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Deacetylsalannin is a limonoid compound primarily isolated from the neem tree (Azadirachta indica) . Its primary targets include various enzymes and receptors involved in inflammatory and immune responses. Specifically, it has been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
Mode of Action
this compound exerts its effects by inhibiting the activity of COX enzymes, particularly COX-2. This inhibition reduces the synthesis of pro-inflammatory prostaglandins, thereby diminishing inflammation and pain . Additionally, this compound may interact with other molecular targets involved in immune modulation, contributing to its anti-inflammatory properties .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the arachidonic acid pathway, which is responsible for the production of various eicosanoids, including prostaglandins and leukotrienes . By reducing the levels of these inflammatory mediators, this compound helps to mitigate inflammation and its associated symptoms. This action can have downstream effects on other signaling pathways involved in immune responses and cellular proliferation .
Result of Action
At the molecular level, this compound’s inhibition of COX enzymes leads to a decrease in the production of pro-inflammatory prostaglandins . This results in reduced inflammation, pain, and swelling. At the cellular level, this compound can modulate immune cell activity, potentially enhancing the body’s ability to respond to infections and other immune challenges . These effects contribute to the compound’s overall anti-inflammatory and immunomodulatory properties .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy . Additionally, interactions with other dietary components or medications can alter its pharmacokinetic profile, potentially enhancing or diminishing its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Deacetylsalannin can be synthesized by deacetylating salannin. The process involves the removal of the acetyl group from salannin, typically using hydrolysis reactions under acidic or basic conditions . The reaction conditions may vary, but common reagents include hydrochloric acid or sodium hydroxide, and the reaction is usually carried out at elevated temperatures to facilitate the deacetylation process.
Industrial Production Methods
Industrial production of deacetylsalannin involves the extraction of neem seeds followed by purification processes. The seeds are first subjected to solvent extraction using n-hexane to obtain the crude extract, which is then purified using chromatographic techniques to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Deacetylsalannin undergoes various chemical reactions, including:
Oxidation: 3-Deacetylsalannin can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert deacetylsalannin into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can produce alcohols .
Comparaison Avec Des Composés Similaires
3-Deacetylsalannin is unique among limonoids due to its specific structural features and biological activities. Similar compounds include:
Salannin: The parent compound from which deacetylsalannin is derived.
Azadirachtin: Another limonoid found in neem with potent insecticidal properties.
Nimbin: A limonoid with anti-inflammatory and antimicrobial activities.
Compared to these compounds, this compound has distinct properties, such as its specific anti-inflammatory effects and its role as a plant metabolite .
Propriétés
IUPAC Name |
[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O8/c1-8-16(2)29(35)40-23-13-22(33)30(4)15-38-26-27(30)31(23,5)21(12-24(34)36-7)32(6)25-17(3)19(18-9-10-37-14-18)11-20(25)39-28(26)32/h8-10,14,19-23,26-28,33H,11-13,15H2,1-7H3/b16-8+/t19-,20-,21-,22-,23+,26-,27+,28-,30-,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNRBOGIPLCVIM-LJEOTECVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316747 | |
| Record name | Deacetylsalannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110-56-1 | |
| Record name | Deacetylsalannin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1110-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deacetylsalannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)
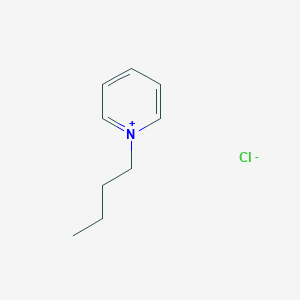
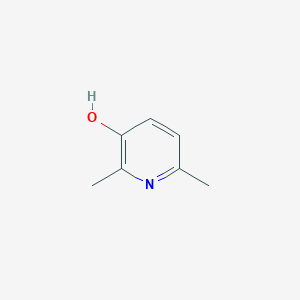

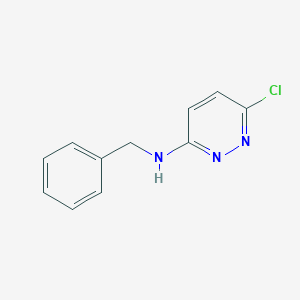
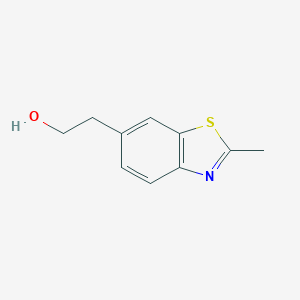
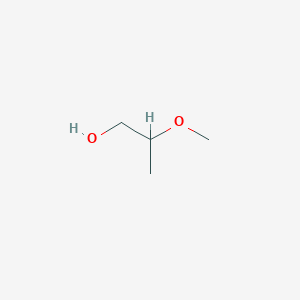
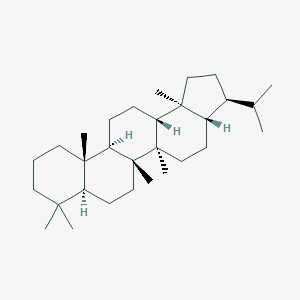

![(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride](/img/structure/B75732.png)

![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)
